N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS: 1097898-19-5) is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a carbamoyl group at the 3-position. The structure is further modified by a piperidine-2-carboxamide moiety linked to a thiophene-2-sulfonyl group . Its molecular formula is C₁₈H₂₁N₃O₄S₃, with an average mass of 439.563 g/mol and a monoisotopic mass of 439.069419 g/mol. ChemSpider ID 18420019 and other registry numbers (e.g., RN 1097898-19-5) confirm its identity in chemical databases .
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S3/c19-16(22)15-11-5-3-7-13(11)27-18(15)20-17(23)12-6-1-2-9-21(12)28(24,25)14-8-4-10-26-14/h4,8,10,12H,1-3,5-7,9H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXISMHFHPQCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 282.32 g/mol
- CAS Number : 9169412
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or cellular pathways involved in disease processes, particularly in microbial infections and cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound showed promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting a potential role in treating tuberculosis .
Cytotoxicity Studies
Cytotoxicity assays on human cell lines (e.g., HEK-293) indicated that the compound is nontoxic at effective concentrations, highlighting its potential as a safe therapeutic agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring and thiophene moiety can significantly affect potency and selectivity against various pathogens .
Case Studies and Research Findings
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
- Enzyme Inhibition :
Data Tables
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-Tubercular | 1.35 | Effective against H37Ra strain |
| Compound B | Cytotoxicity | >20 | Low toxicity on HEK-293 cells |
| Compound C | Enzyme Inhibition | 0.07 | Stronger than acarbose |
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The compound features a cyclopentathiophene structure, which is known for its unique electronic properties that can be exploited in drug design.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for managing inflammatory diseases. The docking studies suggest that modifications to the structure could enhance its efficacy against inflammatory pathways .
Anticancer Properties
Research has shown that derivatives of thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide have demonstrated activity against breast, colon, and cervical cancer cells .
Antibacterial and Antifungal Activities
Thiophene derivatives have been reported to possess antibacterial properties. Studies indicate that certain compounds within this class show effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Antioxidant Activity
Research has also explored the antioxidant capabilities of thiophene derivatives. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | High | |
| Anticancer | Moderate to High | |
| Antibacterial | Moderate | |
| Antioxidant | Significant |
Case Study 1: Anti-inflammatory Potential
A study conducted on similar thiophene derivatives demonstrated significant inhibition of 5-lipoxygenase activity, suggesting potential therapeutic applications in treating asthma and other inflammatory disorders .
Case Study 2: Anticancer Efficacy
In vitro tests on cancer cell lines showed that compounds related to this compound exhibited cytotoxic effects comparable to established chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclopenta[b]thiophene derivatives with diverse pharmacological and material science applications. Key analogs and their distinguishing features are discussed below:
Structural Analogues and Modifications
Substituent Variations on the Cyclopenta[b]thiophene Core
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Molecular Formula: C₂₀H₁₈N₄OS₂ Key Differences: Replaces the carbamoyl group (-CONH₂) with a cyano (-CN) group and substitutes the sulfonylpiperidine with a phenylthiazole-carboxamide moiety. The thiazole ring introduces aromaticity and rigidity, which may affect solubility (LogP: ~3.8 estimated) .
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Molecular Formula: C₁₈H₁₅N₂O₃S Key Differences: Substitutes the thiophene-2-sulfonylpiperidine group with a benzofuran-2-carboxamide. Computed properties indicate a lower polar surface area (114 Ų vs. 139 Ų for the parent compound) .
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Molecular Formula: C₂₄H₂₄N₄O₅S Key Differences: Incorporates a 1,3-dioxoisoindole-acetyl group and a tetrahydrofuranmethyl substituent. Impact: The isoindole-dione group introduces additional hydrogen-bond acceptors, while the tetrahydrofuranmethyl chain may improve solubility in ether-like solvents. The larger molecular mass (512.59 g/mol) suggests reduced diffusion rates compared to the parent compound .
Physicochemical and Computed Property Comparison
Research Findings and Implications
Electronic Effects: The carbamoyl group in the parent compound provides moderate electron-donating character, whereas cyano or sulfonyl groups in analogs enhance electron-withdrawing properties. This impacts charge distribution in the cyclopenta[b]thiophene core, influencing reactivity in substitution reactions or binding to electron-deficient targets .
Solubility and Bioavailability : The benzofuran analog’s higher LogP (3.6 vs. ~2.8 for the parent) suggests increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility in aqueous media. In contrast, the isoindole-dione analog’s polar surface area (155 Ų) implies higher solubility in polar solvents like DMSO .
Synthetic Accessibility : The parent compound’s lack of stereocenters simplifies synthesis compared to analogs with tetrahydrofuranmethyl or isoindole-dione groups, which require multi-step functionalization .
Q & A
Q. What are the established synthetic routes for preparing N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopenta[b]thiophene core. For example:
Amide Coupling : React 5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine derivatives with activated carboxylic acids (e.g., piperidine-2-carboxylic acid sulfonylated at position 1) using coupling agents like EDCI/HOBt.
Sulfonylation : Introduce the thiophen-2-ylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, triethylamine).
Purification : Recrystallize the product using ethanol or isopropyl alcohol to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify cyclopenta[b]thiophene ring substitution patterns and sulfonamide/amide linkages.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (C, H, N, S content).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm for amides) .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use the sulfonamide and carboxamide moieties to predict interactions with enzymes (e.g., proteases, kinases).
- In Silico Screening : Perform molecular docking against protein databases (e.g., PDB) to prioritize targets.
- Bioassays : Test activity in enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, increasing reaction time from 5 h to 8 h during reflux improved yields by 12% in analogous thiophene syntheses .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for coupling steps to reduce side products .
Q. What strategies mitigate solubility challenges during biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility.
- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes for in vivo studies .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., cyclopenta[b]thiophene derivatives).
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials).
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction if crystals are obtainable .
Q. What computational methods are suitable for studying this compound’s binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability.
- Binding Free Energy Calculations : Use MM-PBSA/GBSA methods to quantify affinity .
Q. How can biological activity data be rigorously validated?
- Methodological Answer :
- Dose-Response Curves : Perform IC determinations in triplicate, using positive controls (e.g., known enzyme inhibitors).
- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to rule out nonspecific effects.
- Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
